molecular formula C22H18ClN3O2S B6492505 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 886965-61-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B6492505
CAS No.: 886965-61-3
M. Wt: 423.9 g/mol
InChI Key: ZUSQJEDRVYGZBY-UHFFFAOYSA-N
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Description

The compound “N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide” is a benzothiazole derivative . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives often features intermolecular hydrogen bonds and weak interactions . For example, the crystal packing of a similar compound, “N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide”, features intermolecular O-H…N, O-H…O and N-H…O hydrogen bonds involving the water molecule and weak C-H…O, C-H…Cg and pi-pi stacking interactions .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Many reactions are performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .

Mechanism of Action

While the specific mechanism of action for “N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide” is not mentioned in the available literature, benzothiazole derivatives are known to have antimicrobial activity and can also be used as luminescing biosensors .

It is a solid at room temperature .

Future Directions

Benzothiazole derivatives are of great interest for drug design due to their high biological and pharmacological activity . The development of new synthesis methods and the exploration of their reactivity patterns may be useful for developing new drugs and materials .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-28-18-10-9-17(23)21-20(18)25-22(29-21)26(14-16-8-5-11-24-13-16)19(27)12-15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQJEDRVYGZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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